molecular formula C14H19BN2O2 B1430890 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester CAS No. 1627722-97-7

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

Cat. No.: B1430890
CAS No.: 1627722-97-7
M. Wt: 258.13 g/mol
InChI Key: OZGVUTRIDUMWJT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is a boronic ester derivative of indazole. Boronic esters are highly valuable building blocks in organic synthesis due to their stability and versatility. This compound is particularly useful in various chemical transformations, including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is significant in organic synthesis, particularly in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of different organic groups .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a catalyst, and the specific organic groups involved in the reaction . These factors can influence the efficiency of the reaction and the stability of the resulting compounds .

Preparation Methods

The synthesis of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester typically involves the borylation of 1-Methyl-1H-indazole. One common method is the transition-metal-catalyzed borylation using diboronic acid or its derivatives. The reaction conditions often include the use of palladium or nickel catalysts, along with ligands to facilitate the reaction . Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester undergoes various types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions but often include complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester has numerous applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Compared to these compounds, this compound offers unique reactivity due to the indazole moiety, which can participate in additional types of chemical transformations.

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)17(5)16-12/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGVUTRIDUMWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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